molecular formula C12H26Cl3N5 B13466592 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride

1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride

Cat. No.: B13466592
M. Wt: 346.7 g/mol
InChI Key: TUTHHUGCQNUTQL-UHFFFAOYSA-N
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Description

1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride typically involves multiple steps. One common method involves the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine. The reaction is carried out in the presence of potassium carbonate as a base, at a temperature range of 60-70°C for about 2 hours. The product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpiperazin-1-ium 3,5-dinitrobenzoate
  • 1-methylpiperazin-1-ium 3,5-dinitrobenzoate
  • 1-methylpiperazin-1-ium 4-iodobenzoate

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H26Cl3N5

Molecular Weight

346.7 g/mol

IUPAC Name

[5-[(4-ethylpiperazin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine;trihydrochloride

InChI

InChI=1S/C12H23N5.3ClH/c1-3-16-4-6-17(7-5-16)10-12-11(8-13)9-14-15(12)2;;;/h9H,3-8,10,13H2,1-2H3;3*1H

InChI Key

TUTHHUGCQNUTQL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=NN2C)CN.Cl.Cl.Cl

Origin of Product

United States

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